Pentachlorophenyl phosphate

Description

Historical Context of Organophosphorus Compounds in Chemical Synthesis and Theoretical Studies

The journey of organophosphorus compounds began in the early 19th century, with initial explorations into the esterification of phosphoric acid with alcohols. researchgate.netingentaconnect.com Jean Louis Lassaigne's work around 1820 is often cited as an early foray into this field, reacting ethanol (B145695) with phosphoric acid. ingentaconnect.comoup.com However, the synthesis of the first distinct organophosphate compound, triethyl phosphate (B84403), is credited to Franz Anton Voegeli in 1848. researchgate.net A significant milestone followed in 1854 with the synthesis of tetraethyl pyrophosphate (TEPP) by Philippe de Clermont and Wladimir P. Moshnin. researchgate.netmdpi.com This was the first organophosphorus compound identified to possess anticholinesterase properties. researchgate.net

The 20th century witnessed a rapid expansion in the synthesis and study of organophosphorus compounds. The work of Gerhard Schrader in Germany during the 1930s and 1940s was particularly notable, leading to the synthesis of thousands of new organophosphorus compounds, including some that would later be utilized as pesticides and nerve agents. researchgate.netoup.com This period marked a turning point, where the potential applications of these compounds, for better or worse, became starkly apparent.

Theoretical studies of organophosphorus compounds have also played a crucial role in understanding their reactivity and properties. tandfonline.comresearchgate.net Computational methods, such as molecular orbital calculations and molecular mechanics, have been employed to investigate structure-reactivity relationships. tandfonline.com These studies have provided insights into factors like the influence of substituents on the charge density of the phosphoryl oxygen and the energy of the highest occupied molecular orbital, which in turn govern the compound's reactivity. tandfonline.com Theoretical models have also been developed to predict properties like oxidation potentials, offering valuable tools for synthetic chemists. researchgate.net

Positioning of Pentachlorophenyl Phosphate within Advanced Chemical Science

This compound, and more specifically its tris(pentachlorophenyl) phosphate form, is a subject of interest in specialized synthetic applications. Its synthesis has been a focus of study, with methods developed to produce it through the reaction of pentachlorophenol (B1679276) with phosphorus oxychloride. google.com One patented process describes the uncatalyzed reaction of these two reagents in an inert, high-boiling organic solvent, such as a eutectic mixture of phenyl ether and biphenyl, at temperatures between 210-250°C. google.com This method is highlighted for its ability to produce the compound without the use of a catalyst, thus avoiding contamination of the final product. google.com

The pentachlorophenyl group is a sterically demanding and electron-withdrawing substituent. scholaris.ca These characteristics are leveraged in certain areas of chemistry. For instance, pentachlorophenyl substituents have been used to provide steric protection to sensitive catalytic systems. scholaris.ca In the broader context of organophosphorus chemistry, the electronic properties of aryl substituents significantly influence the reactivity of the phosphate core. The highly chlorinated phenyl rings in this compound withdraw electron density, impacting the electrophilicity of the phosphorus atom. This modulation of electronic properties is a key theme in the design of organophosphorus reagents and catalysts.

Furthermore, pentachlorophenyl esters, including phosphates, have been utilized as activated esters in peptide synthesis and other acylation reactions. nih.gov The pentachlorophenoxy group can act as a good leaving group, facilitating nucleophilic attack at the phosphorus center. This reactivity is a cornerstone of its application in the synthesis of more complex molecules.

Evolution of Research Trajectories for Aryl Phosphate Compounds

Research into aryl phosphate compounds has evolved significantly, driven by their diverse applications in biology, medicine, materials science, and agriculture. sioc-journal.cnresearchgate.net Initially, much of the focus was on the synthesis and basic reactivity of these compounds. However, contemporary research has branched into several specialized and sophisticated areas.

One major trajectory is the development of novel synthetic methodologies for the preparation of mixed alkyl-aryl phosphates and other functionalized aryl phosphates. sioc-journal.cnresearchgate.net This includes the exploration of new catalytic systems, such as copper-catalyzed cross-coupling reactions, to form P-O-Aryl bonds with greater efficiency and selectivity. researchgate.net These advanced synthetic methods provide access to a wider range of structures with tailored properties.

Another significant research direction is the application of aryl phosphates as flame retardants. mdpi.comresearchgate.net The phosphorus content contributes to char formation upon combustion, which acts as a protective layer. researchgate.net Research in this area focuses on designing novel aryl phosphate structures that not only impart fire resistance but also maintain or even improve the mechanical properties of the materials they are incorporated into. researchgate.net The introduction of polyaromatic structures within the phosphate molecule is one strategy being explored to enhance both flame retardancy and material compatibility. researchgate.net

Furthermore, the biological activity of aryl phosphates continues to be a fertile ground for research. While the toxicity of some organophosphates is well-known, leading to their use as pesticides and nerve agents, other aryl phosphates are being investigated for their potential as therapeutic agents. researchtrend.netnih.gov This includes their role as enzyme inhibitors and as components of prodrugs designed to deliver active pharmaceutical ingredients to specific targets within the body. nih.gov The ability to fine-tune the electronic and steric properties of the aryl groups is crucial in optimizing the biological activity and selectivity of these compounds. The study of their interactions with biological targets, often aided by computational modeling, is a key aspect of this research. scielo.br

Structure

3D Structure

Properties

CAS No. |

4062-20-8 |

|---|---|

Molecular Formula |

C18Cl15O4P |

Molecular Weight |

842.9 g/mol |

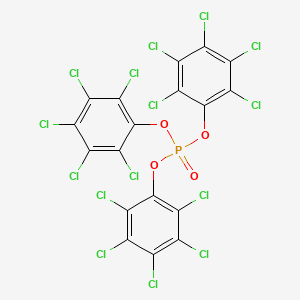

IUPAC Name |

tris(2,3,4,5,6-pentachlorophenyl) phosphate |

InChI |

InChI=1S/C18Cl15O4P/c19-1-4(22)10(28)16(11(29)5(1)23)35-38(34,36-17-12(30)6(24)2(20)7(25)13(17)31)37-18-14(32)8(26)3(21)9(27)15(18)33 |

InChI Key |

SGYDKALSBFBIFE-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OP(=O)(OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Pentachlorophenyl Phosphate and Analogues

Pathways for the Preparation of Pentachlorophenyl Phosphate (B84403)

The preparation of pentachlorophenyl phosphates, particularly tris-(pentachlorophenyl) phosphate, can be achieved through the direct reaction of pentachlorophenol (B1679276) with phosphorus oxychloride. This method relies on a condensation reaction that eliminates hydrogen chloride.

Uncatalyzed Condensation Reactions with Phosphorus Oxychloride

A notable method for synthesizing tris-(pentachlorophenyl) phosphate involves the uncatalyzed condensation of pentachlorophenol with phosphorus oxychloride. niscpr.res.in This reaction is typically carried out in a high-boiling inert organic solvent. niscpr.res.in The absence of a catalyst is a key feature of this process, which avoids contamination of the final product with metal catalysts like ferric chloride. niscpr.res.in The reaction proceeds by heating a mixture of the reactants, leading to the evolution of hydrogen chloride gas as the phosphate ester is formed. niscpr.res.in

Reactant Ratios and Reaction Condition Optimization

The stoichiometry of the reactants is a critical parameter in the synthesis of tris-(pentachlorophenyl) phosphate. The process generally employs a molar ratio of at least three moles of pentachlorophenol to one mole of phosphorus oxychloride to ensure complete conversion to the trisubstituted phosphate. niscpr.res.in

The reaction is conducted at elevated temperatures, typically in the range of 210-250 °C. niscpr.res.in An inert, high-boiling solvent, such as a eutectic mixture of phenyl ether and biphenyl, is used to maintain the reaction mixture in a liquid state and to facilitate the reaction at the required temperature. niscpr.res.in The reaction is monitored by observing the cessation of hydrogen chloride evolution, which indicates the completion of the reaction. niscpr.res.in

Table 1: Optimized Reaction Conditions for Tris-(pentachlorophenyl) phosphate Synthesis niscpr.res.in

| Parameter | Value |

| Reactant 1 | Pentachlorophenol |

| Reactant 2 | Phosphorus Oxychloride |

| Molar Ratio (Pentachlorophenol:Phosphorus Oxychloride) | ≥ 3:1 |

| Solvent | Eutectic mixture of phenyl ether and biphenyl |

| Temperature | 210-250 °C |

| Catalyst | None |

Synthesis of O-Aryl O-2-Chloroethyl O-Ethyl Phosphates and Related Esters

The synthesis of mixed phosphate esters, such as O-aryl O-2-chloroethyl O-ethyl phosphates, allows for the introduction of varied functionality into the phosphate structure, which can influence its chemical and physical properties.

Multistep Synthetic Sequences

The preparation of O-aryl O-2-chloroethyl O-ethyl phosphates is a multistep process. niscpr.res.in A key intermediate, O-2-chloroethylphosphoryl dichloride, is first synthesized. This dichloride is then reacted sequentially with different alcohols and phenols to build the final mixed phosphate ester. niscpr.res.in

Reaction of Phosphoryl Dichlorides with Alcohols and Phenols

The synthesis of O-aryl O-2-chloroethyl O-ethyl phosphates involves the condensation of substituted phenols with O-ethyl O-2-chloroethyl phosphorochloridate. niscpr.res.in This phosphorochloridate is itself prepared by reacting O-2-chloroethylphosphoryl dichloride with ethanol (B145695). niscpr.res.in The subsequent reaction with a substituted phenol (B47542), such as pentachlorophenol, yields the desired O-aryl O-2-chloroethyl O-ethyl phosphate. niscpr.res.in For instance, O-2-Chloroethyl O-ethyl O-(pentachlorophenyl) phosphate has been synthesized and has demonstrated significant fungicidal activity. niscpr.res.in

Table 2: Synthesis of O-2-Chloroethyl O-ethyl O-(pentachlorophenyl) phosphate niscpr.res.in

| Step | Reactants | Product |

| 1 | O-2-chloroethylphosphoryl dichloride, Ethanol | O-ethyl O-2-chloroethyl phosphorochloridate |

| 2 | O-ethyl O-2-chloroethyl phosphorochloridate, Pentachlorophenol | O-2-Chloroethyl O-ethyl O-(pentachlorophenyl) phosphate |

Derivatization Strategies for Pentachlorophenyl Phosphate Structures

Derivatization of this compound structures can be explored to modify their properties for specific applications. While specific derivatization reactions for this compound itself are not extensively detailed in the provided search results, general strategies for modifying related compounds can be inferred.

Chemical modification of the phosphate backbone is a common strategy in medicinal chemistry and materials science. nih.gov For this compound, this could involve reactions that alter the phosphate group itself or the pentachlorophenyl moiety. For example, the pentachlorophenyl group can be a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functional groups.

Furthermore, derivatization of pentachlorophenol prior to its reaction with a phosphorus reagent can be a viable strategy. For instance, pentachlorophenol can be derivatized by acetylation to form pentachlorophenyl acetate. researchgate.net While this specific derivative is mentioned in the context of analytical procedures, the principle of modifying the phenol before phosphorylation could be applied to synthesize a wider range of functionalized phosphate esters.

Another approach could involve the chemical modification of the wood or other substrates with phosphorus compounds derived from pentachlorophenol to impart properties like decay and thermal resistance. usda.gov

Bis(N,N-dimethylamino) this compound Synthesis

The synthesis of Bis(N,N-dimethylamino) this compound is achieved through the reaction of a suitable phosphoryl chloride with pentachlorophenol. The key reagent for introducing the bis(dimethylamino) phosphoryl group is bis(dimethylamino)phosphoryl chloride.

The general synthetic approach involves a nucleophilic substitution reaction. The hydroxyl group of pentachlorophenol, or more commonly its phenoxide form, acts as a nucleophile, attacking the electrophilic phosphorus atom of bis(dimethylamino)phosphoryl chloride. This reaction typically displaces a chloride ion. To facilitate the reaction and neutralize the hydrogen chloride (HCl) byproduct, a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) is commonly employed. The reaction is generally carried out in an inert aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride.

Reaction Scheme: (C₆Cl₅OH) + ((CH₃)₂N)₂P(O)Cl → ((CH₃)₂N)₂P(O)(OC₆Cl₅) + HCl

The procedure involves dissolving pentachlorophenol and the base in the chosen solvent. The bis(dimethylamino)phosphoryl chloride is then added, often at a reduced temperature to control the reaction rate. The mixture is subsequently allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion. The final product is isolated by removing the precipitated base hydrochloride salt via filtration, followed by evaporation of the solvent. Further purification can be achieved through techniques like recrystallization or chromatography.

O-2-Chloroethyl O-Methyl O-Pentachlorophenyl Phosphate Preparation

The preparation of O-2-Chloroethyl O-Methyl O-Pentachlorophenyl Phosphate is a multi-step process that involves the sequential introduction of the methyl, 2-chloroethyl, and pentachlorophenyl groups onto a central phosphorus atom. A common strategy involves a one-pot synthesis starting from 2-chloroethylphosphoryl dichloride. psu.edu

The synthesis proceeds in two main steps:

Formation of the Phosphorochloridate Intermediate: 2-Chloroethylphosphoryl dichloride is first reacted with one equivalent of methanol (B129727) in the presence of a base like triethylamine. psu.edu This selective reaction substitutes one of the chlorine atoms with a methoxy (B1213986) group, yielding the intermediate O-methyl O-2-chloroethyl phosphorochloridate.

Condensation with Pentachlorophenol: The resulting phosphorochloridate is then reacted in the same pot with pentachlorophenol (or its sodium/potassium salt). The base (triethylamine) facilitates the condensation by deprotonating the phenol, creating a more potent nucleophile which then attacks the phosphorus atom, displacing the final chlorine atom to form the desired phosphate triester. niscpr.res.in

The entire process is typically conducted in an inert solvent under anhydrous conditions. The final product, O-2-Chloroethyl O-Methyl O-Pentachlorophenyl Phosphate, is isolated from the reaction mixture after filtering off the triethylamine hydrochloride salt and removing the solvent.

Structural Modifications for Exploring Functional Diversity

Structural modifications of organophosphate compounds are a cornerstone of developing new agents with tailored functionalities, particularly in fields like agrochemicals. By systematically altering the substituents on the core structure of a molecule like this compound, researchers can explore a wide range of chemical and biological properties. A key example is the synthesis of various O-aryl O-alkyl chloroethyl phosphates to investigate their fungicidal activity. niscpr.res.in

Research into the quantitative structure-activity relationship (QSAR) of these compounds has shown that fungicidal efficacy is strongly influenced by the electronic and hydrophobic properties of the substituents on the aryl ring. niscpr.res.inresearchgate.net For instance, in a series of O-aryl O-2-chloroethyl O-ethyl phosphates, analogues were synthesized by condensing O-ethyl O-2-chloroethyl phosphorochloridate with various substituted phenols. niscpr.res.in

The study revealed that introducing electron-withdrawing groups like chloro (Cl) and nitro (NO₂) or bulky groups like tertiary-butyl (C(CH₃)₃) onto the benzene (B151609) ring generally enhanced fungicidal activity. niscpr.res.in Conversely, the presence of electron-donating groups such as methoxy (OCH₃) and methyl (CH₃) tended to decrease fungitoxicity. niscpr.res.in The compound O-2-Chloroethyl O-ethyl O-(pentachlorophenyl) phosphate was found to exhibit the highest activity against the fungi Rhizoctonia bataticola and Alternaria alternata in the tested series. niscpr.res.in

This structure-activity relationship demonstrates that functional diversity can be systematically explored through targeted structural modifications, leading to the identification of compounds with enhanced potency.

Fungicidal Activity of O-Aryl O-2-Chloroethyl O-Ethyl Phosphate Analogues niscpr.res.in

| Aryl Substituent (R) | Yield (%) | ED₅₀ (mg/L) vs R. bataticola | ED₅₀ (mg/L) vs A. alternata |

|---|---|---|---|

| H | 65 | 190.86 | 182.75 |

| 2-Cl | 70 | 60.18 | 58.62 |

| 4-Cl | 72 | 41.23 | 40.07 |

| 2-NO₂ | 68 | 38.02 | 35.81 |

| 4-NO₂ | 75 | 30.11 | 28.74 |

| 2-OCH₃ | 62 | 201.21 | 195.33 |

| 4-OCH₃ | 60 | 215.44 | 208.93 |

| 2-CH₃ | 65 | 225.12 | 218.45 |

| 4-CH₃ | 68 | 210.33 | 204.55 |

| 4-C(CH₃)₃ | 70 | 35.62 | 34.11 |

| 2,4-Cl₂ | 78 | 25.12 | 24.31 |

| 2,4,5-Cl₃ | 80 | 15.85 | 14.96 |

| 2,4,6-Cl₃ | 75 | 18.23 | 17.54 |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Pentachlorophenyl Phosphate Derivatives

Conceptual Frameworks for QSAR Modeling in Organophosphorus Chemistry

Quantitative Structure-Activity Relationship (QSAR) modeling for organophosphorus compounds, including derivatives of pentachlorophenyl phosphate (B84403), is a computational and statistical approach aimed at establishing a reliable connection between the chemical structure of molecules and their biological or chemical activity. springernature.com The fundamental premise is that the activity of a compound is a function of its structural properties. ui.ac.id By quantifying these properties, mathematical models can be developed to predict the activity of new, untested compounds, thereby guiding the synthesis of molecules with desired characteristics and minimizing extensive laboratory experimentation. ui.ac.idfrontiersin.org

Selection of Dependent Variables for Activity Quantification

The initial step in any QSAR study is the selection of a suitable dependent variable, which must be a quantitative measure of the biological or chemical activity of the compounds under investigation. For organophosphorus compounds like pentachlorophenyl phosphate derivatives, this activity can be multifaceted. Common dependent variables include:

Toxicity Data (LD₅₀/LC₅₀): The median lethal dose (LD₅₀) or lethal concentration (LC₅₀) is a frequent indicator of acute toxicity. benthamscience.com These values are typically converted to a logarithmic scale (e.g., -Log LD₅₀ or pLD₅₀) to achieve a more linear relationship with the physicochemical parameters. ui.ac.id

Enzyme Inhibition Constants (IC₅₀, Kᵢ): Many organophosphates exert their effects by inhibiting enzymes, most notably acetylcholinesterase (AChE). springernature.com The concentration required for 50% inhibition (IC₅₀) or the inhibition constant (Kᵢ) provides a direct measure of the compound's potency at the molecular target. scispace.com These are also often used in their logarithmic forms (pIC₅₀, pKᵢ).

Rate Constants: For studies focusing on chemical reactivity, such as hydrolysis rates, the reaction rate constants (k) serve as the dependent variable. researchgate.net

Fungicidal Activity (ED₅₀): In the context of agricultural applications, the effective dose required to inhibit 50% of fungal growth (ED₅₀) is a critical dependent variable for fungicidal organophosphates. niscpr.res.in

The choice of the dependent variable is crucial and dictates the nature of the resulting QSAR model, whether it predicts toxicity, enzyme inhibition, or environmental persistence.

Application of Physico-Chemical Parameters as Independent Variables

Once the dependent variable is defined, the next step is to select and calculate the independent variables, known as molecular descriptors. These are numerical values that quantify the physicochemical properties of the molecules. The classic Hansch analysis, a foundational QSAR approach, posits that a molecule's activity is a function of its hydrophobic, electronic, and steric properties. ui.ac.id

Hydrophobic Parameters: These describe the compound's ability to partition between an aqueous and a non-aqueous (lipid) phase, which is critical for transport across biological membranes. pg.edu.pl The most common descriptor is the logarithm of the octanol-water partition coefficient (log P) or the substituent hydrophobicity constant (π). acs.org

Electronic Parameters: These quantify the influence of substituents on the electronic distribution within the molecule, affecting its reactivity and ability to engage in intermolecular interactions like hydrogen bonding or dipole-dipole interactions. nih.gov The Hammett constant (σ) is the most widely used electronic descriptor. springernature.comscience.gov

Steric Parameters: These account for the size and shape of the molecule or its substituents, which can influence how well it fits into a receptor site or its susceptibility to metabolic enzymes. nih.gov Taft steric parameters (Es) and Verloop's STERIMOL parameters (L, B1, B5) are commonly employed. wikipedia.org

In addition to these classical descriptors, modern QSAR studies may incorporate a vast array of other parameters, including quantum chemical descriptors, topological indices, and 3D-field-based values (as in CoMFA). nih.govtandfonline.com For a series of this compound derivatives, where the core structure is constant, the focus would be on descriptors that quantify the properties of varying substituents on the phenyl ring or the phosphate ester groups.

Influence of Hydrophobicity (Σπ) on Molecular Activity Profiles

Hydrophobicity is a paramount factor in determining the biological activity of organophosphorus compounds, as it governs their absorption, distribution, and transport to the site of action. nih.gov In QSAR, this property is typically quantified by the logarithm of the partition coefficient (log P) for the whole molecule or by the sum of Hansch hydrophobicity constants (Σπ) for the substituents. tandfonline.com The relationship between hydrophobicity and activity is often parabolic; initially, increasing hydrophobicity enhances membrane permeability and transport, leading to higher activity. However, beyond an optimal point, excessive lipophilicity can cause the compound to become trapped in fatty tissues, reducing its bioavailability at the target site.

log(1/C) = k₁Σπ + k₂

or, more commonly, a parabolic form:

log(1/C) = k₁Σπ - k₂(Σπ)² + k₃

where C is the molar concentration for a given activity, and k represents regression coefficients.

The following table illustrates the Hansch hydrophobicity constant (π) for various substituents. A positive value indicates the substituent is more hydrophobic than hydrogen, while a negative value indicates it is less hydrophobic.

| Substituent (X) | Hansch Hydrophobicity Constant (π) |

| -Cl | 0.71 |

| -CH₃ | 0.56 |

| -NO₂ | -0.28 |

| -OH | -0.67 |

| -OCH₃ | -0.02 |

| -CN | -0.57 |

| -CF₃ | 0.88 |

Data sourced from established QSAR parameter databases. uwec.edu

In designing derivatives of this compound, adding alkyl groups (-CH₃) would increase hydrophobicity, whereas adding polar groups like hydroxyl (-OH) would decrease it. A QSAR study would aim to find the optimal Σπ value for the desired activity, for instance, maximizing fungicidal efficacy while controlling bioaccumulation. researchgate.net

Electronic Effects (Σσ) on Reactivity and Intermolecular Interactions

The electronic properties of substituents on the phenyl ring of organophosphates profoundly influence their reactivity and interaction with biological targets like enzymes. researchgate.net These effects are quantified using Hammett substituent constants (Σσ), which describe the electron-donating or electron-withdrawing nature of a substituent. nih.gov The standard Hammett constant σ can be separated into inductive (σI) and resonance (σR) components. Electron-withdrawing groups (positive σ values) increase the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack, which is often the key step in the inhibition of enzymes like acetylcholinesterase.

For a series of substituted phenyl phosphates, the relationship between the rate of a reaction (like enzyme inhibition or hydrolysis) and electronic effects can be described by the Hammett equation:

log(k/k₀) = ρΣσ

where k is the rate constant for the substituted compound, k₀ is the rate for the unsubstituted compound, and ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects.

The table below provides Hammett constants for common substituents.

| Substituent (X) | Hammett Constant (σ_para) | Electronic Effect |

| -NO₂ | 0.78 | Strongly Electron-Withdrawing |

| -CN | 0.66 | Strongly Electron-Withdrawing |

| -Cl | 0.23 | Moderately Electron-Withdrawing |

| -H | 0.00 | Reference |

| -CH₃ | -0.17 | Weakly Electron-Donating |

| -OH | -0.37 | Electron-Donating |

| -OCH₃ | -0.27 | Electron-Donating |

Data sourced from established physical organic chemistry literature. uwec.edu

In the case of this compound, the five chlorine atoms are strongly electron-withdrawing, making the phosphorus center highly electrophilic. Replacing one of these chlorines with a nitro group (-NO₂) would further enhance this effect, potentially increasing its reactivity and toxicity. Conversely, replacement with a methyl group (-CH₃) would slightly diminish the electron-withdrawing character. QSAR models incorporating Σσ are essential for fine-tuning the electronic profile of the molecule to optimize its intended activity. scispace.com

Steric Contributions (e.g., STERIMOL Parameters) to Molecular Function

Steric factors, which relate to the size and shape of substituents, are critical for the interaction between a molecule and its biological target. nih.gov Bulky substituents can hinder the optimal binding of a compound to a receptor or an enzyme's active site through steric hindrance. Conversely, the size and shape must be appropriate to ensure a complementary fit.

While Taft's Es parameter provides a single value for steric bulk, Verloop's STERIMOL parameters offer a more refined, multidimensional description. wikipedia.org These parameters are calculated from the geometry of the substituent and include:

L: The length of the substituent along the axis of its attachment to the parent molecule.

B1: The minimum width of the substituent perpendicular to the L-axis.

A QSAR equation incorporating these parameters might look like:

log(1/C) = k₁L + k₂B1 + k₃B5 + k₄

This allows for a more detailed understanding of how the specific dimensions of a substituent impact activity. For example, a QSAR study on fungicidal O,O-diaryl O-ethyl phosphorothionates revealed that the size and shape of ortho-substituents, as described by STERIMOL L and B1 parameters, were crucial for activity. niscpr.res.in

The following table presents STERIMOL parameters for several substituents.

| Substituent (X) | L (Å) | B1 (Å) | B5 (Å) |

| -H | 2.06 | 1.00 | 1.00 |

| -CH₃ | 3.00 | 1.52 | 2.04 |

| -Cl | 3.52 | 1.80 | 1.80 |

| -NO₂ | 3.44 | 1.70 | 2.44 |

| -C(CH₃)₃ | 4.11 | 2.59 | 2.97 |

| -CF₃ | 3.97 | 1.99 | 2.50 |

Values are illustrative and depend on the exact calculation method. acs.orgacs.org

For this compound derivatives, the steric profile is already significant due to the five chlorine atoms. Adding even bulkier groups could prevent the molecule from accessing a target site. A QSAR model using STERIMOL parameters could precisely define the optimal spatial dimensions for a substituent to achieve the desired biological effect without causing prohibitive steric clash. niscpr.res.in

Regression Analysis and Model Validation in QSAR Investigations

The final step in developing a QSAR model is to establish a mathematical relationship between the dependent variable (activity) and the independent variables (descriptors). This is typically achieved through regression analysis. Multiple Linear Regression (MLR) is a common method used to generate a linear equation that best describes the data. ui.ac.idnih.gov The general form of an MLR model is:

Activity = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ...

where c₀, c₁, c₂ are the regression coefficients determined by the analysis.

Once a model is generated, its statistical quality and predictive power must be rigorously validated. basicmedicalkey.com Validation is crucial to ensure that the model is not a result of chance correlation and can reliably predict the activity of new compounds. researchgate.net Key validation metrics include:

Coefficient of Determination (R²): This measures the goodness of fit, indicating the proportion of variance in the dependent variable that is predictable from the independent variables. Values closer to 1.0 indicate a better fit for the training data. tandfonline.com

Standard Deviation (SD) or Root Mean Square Error (RMSE): These metrics quantify the difference between the observed and predicted values, with lower values indicating a more accurate model. benthamscience.comresearchgate.net

Cross-Validation: This is a form of internal validation. The most common method is Leave-One-Out (LOO) cross-validation, where a model is built using all but one compound, and the activity of the excluded compound is predicted. This process is repeated for every compound. The results are used to calculate the cross-validated R² (denoted as Q² or R²cv). A high Q² value (typically > 0.5) suggests good internal predictive ability. tandfonline.com

External Validation: The most robust test of a model's predictive power involves using an external test set—a subset of compounds that were not used in the model's development. The model's ability to predict the activities of these compounds is assessed, often by calculating an external R² (R²ext). tandfonline.comd-nb.info

Predicted Residual Sum of Squares (PRESS): This is the sum of the squared differences between the observed and predicted values from cross-validation. Lower PRESS values indicate better predictive ability. ui.ac.id

A statistically robust and predictive QSAR model for this compound derivatives would require high values for R², Q², and R²ext, along with low error values (SD/RMSE), ensuring its utility for the in silico design of new analogues. researchgate.netnih.gov

Multivariate Statistical Approaches

Multivariate statistical methods are essential for developing robust QSAR models by analyzing the complex relationships between multiple molecular descriptors and the biological activity of compounds. researchgate.net For organophosphate compounds, including chlorinated derivatives, several multivariate approaches are commonly employed.

Multiple Linear Regression (MLR) is a widely used technique to develop QSAR models for organophosphates. rivm.nl This method aims to establish a linear relationship between a dependent variable (e.g., toxicity) and a set of independent variables (molecular descriptors). For a series of organophosphate pesticides, descriptors related to lipophilicity, molar refractivity, and electronic properties have been shown to be significant in predicting toxicity. nih.gov

Principal Component Analysis (PCA) is another valuable multivariate tool often used in the initial stages of QSAR modeling. PCA helps in reducing the dimensionality of the data by transforming a large set of correlated variables into a smaller set of uncorrelated variables called principal components, while retaining most of the variation in the original data. This is particularly useful when dealing with a large number of molecular descriptors, which is common in QSAR studies.

Partial Least Squares (PLS) Regression is a sophisticated regression method that is particularly effective when the number of predictor variables is high and there is multicollinearity among them. PLS combines features of PCA and MLR and has been successfully used to model the toxicity of various classes of pesticides. nih.gov

The selection of appropriate molecular descriptors is a critical step in any QSAR study. For chlorinated aromatic compounds and organophosphates, these descriptors often fall into several categories:

Hydrophobicity: The logarithm of the octanol-water partition coefficient (log K_ow_) is a key descriptor that describes the lipophilicity of a compound, influencing its uptake and distribution in biological systems. researchgate.net

Electronic Properties: Descriptors such as Hammett constants (σ), the energy of the Highest Occupied Molecular Orbital (E_HOMO_), and the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO_) provide insights into the electronic nature of the molecule, which can be crucial for its reactivity and interaction with biological targets.

Steric/Topological Properties: Molecular weight, molar refractivity, and various topological indices describe the size and shape of the molecule, which can affect its binding to receptors or enzymes.

The table below illustrates hypothetical descriptors that would be relevant in a QSAR study of this compound and its derivatives.

| Descriptor Category | Descriptor Example | Relevance to Chlorinated Phenyl Phosphates |

| Hydrophobicity | log K_ow | Influences bioaccumulation and transport across cell membranes. Increased chlorination generally increases lipophilicity. |

| Electronic | Hammett Constant (Σσ) | Quantifies the electron-withdrawing or -donating nature of the chloro substituents on the phenyl ring, affecting reactivity. |

| Electronic | E_LUMO_ | Relates to the electrophilicity of the molecule and its potential to accept electrons in reactions. |

| Steric | Molar Refractivity (MR) | Accounts for the volume and polarizability of the molecule, which can influence binding interactions. |

| Topological | Molecular Connectivity Indices | Describe the branching and complexity of the molecular structure. |

Predictive Capabilities of QSAR Models

The primary goal of developing QSAR models is to predict the biological activity or toxicity of compounds. regulations.gov The predictive power of a QSAR model is rigorously evaluated through various validation techniques.

Internal Validation methods, such as leave-one-out (LOO) cross-validation, are used to assess the robustness and stability of the model. In LOO cross-validation, a single compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. A high cross-validated correlation coefficient (Q²) indicates good internal predictive ability.

External Validation is considered the most stringent test of a model's predictive capability. mdpi.com The dataset is split into a training set, used to build the model, and a test set, which is not used during model development. The model's ability to predict the activity of the compounds in the test set provides a measure of its real-world predictive power. The predictive performance is often assessed using statistical metrics such as the coefficient of determination for the test set (R²_pred_).

For organophosphate pesticides, QSAR models have demonstrated good predictive capabilities for various toxicological endpoints, including acute toxicity (LD₅₀) and inhibition of acetylcholinesterase. nih.gov For instance, studies on organophosphorus pesticides have yielded models with high correlation coefficients, indicating a strong relationship between the selected descriptors and the observed toxicity. nih.gov

The applicability domain (AD) of a QSAR model is a crucial concept that defines the chemical space for which the model can make reliable predictions. The AD is determined by the range of descriptor values and the structural diversity of the compounds in the training set. Predictions for compounds that fall outside the AD are considered less reliable.

The following table provides a hypothetical example of a QSAR model equation for the toxicity of chlorinated phenyl phosphates and its statistical validation parameters.

| Parameter | Value/Equation | Description |

| QSAR Equation | log(1/EC₅₀) = b₀ + b₁(log K_ow) + b₂(Σσ) + b₃(MR) | A hypothetical linear model where EC₅₀ is the effective concentration, and b₀, b₁, b₂, and b₃ are regression coefficients. |

| R² | > 0.8 | Coefficient of determination, indicating the proportion of variance in the dependent variable that is predictable from the independent variables. |

| Q² (LOO) | > 0.7 | Cross-validated correlation coefficient, indicating the internal predictive ability of the model. |

| R²_pred_ | > 0.6 | Predictive R-squared for the external test set, indicating the external predictive power of the model. |

While direct experimental data and specific QSAR models for this compound are scarce in the reviewed literature, the established methodologies for similar chlorinated organophosphates provide a strong framework for predicting its behavior. The toxicity of this compound is expected to be significantly influenced by the high degree of chlorination on the phenyl ring, which would impact its lipophilicity and electronic properties. A well-constructed QSAR model based on a congeneric series of chlorinated phenyl phosphates would likely offer valuable predictive insights into its toxicological profile.

Mechanistic Investigations at the Molecular Level Involving Pentachlorophenyl Phosphate

Elucidation of Reaction Mechanisms in Phosphate (B84403) Ester Formations

The formation of pentachlorophenyl phosphate, specifically tris(pentachlorophenyl) phosphate, is achieved through the reaction of pentachlorophenol (B1679276) with a phosphorylating agent such as phosphorus oxychloride. A common synthetic route involves the uncatalyzed reaction of three moles of pentachlorophenol with one mole of phosphorus oxychloride in a high-boiling inert organic solvent. acs.org The reaction proceeds at elevated temperatures, typically between 210-250 °C, and is marked by the evolution of hydrogen chloride gas as a byproduct. acs.org

The mechanism of this esterification can be understood through the principles of nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com The oxygen atom of the hydroxyl group in pentachlorophenol acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride. This is followed by the elimination of a chloride ion. This process is repeated until all three chlorine atoms on the phosphorus oxychloride are substituted by pentachlorophenoxy groups.

The general mechanism for nucleophilic substitution at a P=O center can proceed through either a concerted or a stepwise pathway. In a concerted mechanism, the bond formation with the nucleophile and the bond cleavage with the leaving group occur simultaneously through a single pentacoordinate transition state. sapub.org Conversely, a stepwise mechanism involves the formation of a trigonal bipyramidal pentacoordinate intermediate. sapub.org The specific pathway for the formation of this compound is influenced by factors such as the nature of the solvent and the reactants.

The reaction kinetics are dependent on the concentration of the reactants and the temperature. The rate of reaction can be monitored by measuring the evolution of hydrogen chloride gas. acs.org The use of a high-boiling solvent, such as a eutectic mixture of phenyl ether and biphenyl, is crucial for maintaining the high temperatures required for the reaction to proceed to completion without the loss of the volatile phosphorus oxychloride reactant. acs.org

Molecular Determinants of Interaction Specificity (non-biological target systems)

The interaction of this compound with non-biological systems is governed by a variety of non-covalent forces, including electrostatic interactions, hydrogen bonding, and van der Waals forces. basicmedicalkey.comnih.gov The highly chlorinated phenyl rings and the polar phosphate group create distinct regions within the molecule that dictate its interaction preferences.

A study on the adsorption of pentachlorophenol (a precursor to and potential degradation product of this compound) onto mesoporous silica (B1680970) (SBA-15) and its functionalized derivatives provides insight into the types of interactions that can occur. lmu.edu.ng The functionalization of SBA-15 with aminopropyl and tripolyphosphate groups significantly enhanced the removal of pentachlorophenol from aqueous solutions. lmu.edu.ng This suggests that electrostatic interactions between the negatively charged phenolate (B1203915) form of pentachlorophenol and positively charged amine groups, as well as potential hydrogen bonding, play a crucial role. lmu.edu.ng Similarly, this compound, with its phosphate moiety, can engage in strong electrostatic and hydrogen bonding interactions.

The interaction of chiral phosphate molecules with lanthanide ions has been studied using chiroptical spectroscopy. d-nb.info These studies revealed that hydrogen bonding between the phosphate group and water molecules coordinated to the metal ion is a key feature of the interaction. d-nb.info This highlights the importance of hydrogen bonding in directing the association of phosphate-containing molecules in solution.

The strength of these non-covalent interactions is influenced by the surrounding medium. basicmedicalkey.com In a low-dielectric environment, such as the interior of a non-polar material, electrostatic interactions are stronger. Conversely, in a high-dielectric solvent like water, these interactions are weakened due to solvation of the charged species. basicmedicalkey.com

Table 1: Factors Influencing Non-Covalent Interactions of this compound

| Interacting System | Dominant Interaction Type(s) | Key Molecular Features of this compound |

| Amine-functionalized silica | Electrostatic, Hydrogen Bonding | Phosphate group, Chlorinated phenyl rings |

| Metal ions in solution | Electrostatic, Hydrogen Bonding (via coordinated water) | Phosphate group |

| Non-polar materials | Van der Waals forces | Chlorinated phenyl rings |

Phosphorylation Dynamics and Related Chemical Transformations

This compound can act as a phosphorylating agent, transferring a phosphate group to a nucleophile. mdpi.com The reactivity of the phosphorus center is enhanced by the electron-withdrawing nature of the five chlorine atoms on the phenyl ring, which makes the phosphorus atom more electrophilic.

The degradation of pentachlorophenol, a related compound, has been studied under various conditions. For example, its degradation by ferrate(VI) is pH-dependent, with the reaction rate increasing as the pH decreases from 9 to 6. researchgate.net The degradation of pentachlorophenol in a heat-activated peroxymonosulfate (B1194676) system involves the generation of sulfate (B86663) and hydroxyl radicals, with the sulfate radical being the dominant reactive species. researchgate.net These studies on pentachlorophenol provide a basis for understanding the potential chemical transformation pathways of the pentachlorophenoxy group in this compound under oxidative conditions.

The chemical stability of this compound is significant, as indicated by the stability of its precursor, pentachlorophenol, to hydrolysis. cdc.gov However, under specific conditions, such as in the presence of strong nucleophiles or under photolytic conditions, transformations can occur. For instance, the photolysis of sodium pentachlorophenate, the salt of pentachlorophenol, in aqueous solutions leads to its degradation. who.int

Table 2: Potential Chemical Transformations of this compound

| Reaction Type | Reactants/Conditions | Potential Products |

| Hydrolysis | Water, Acid/Base catalysis | Pentachlorophenol, Phosphoric acid |

| Nucleophilic Substitution | Strong nucleophiles | Substituted phosphate esters |

| Oxidative Degradation | Strong oxidizing agents (e.g., radicals) | Chlorinated phenols, quinones, and other degradation products |

| Photolysis | UV light | Degradation products |

Theoretical and Computational Chemistry Approaches to Pentachlorophenyl Phosphate

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For pentachlorophenyl phosphate (B84403), QM studies can elucidate its electronic structure, which in turn dictates its chemical reactivity.

Density Functional Theory (DFT) is a widely used QM method for studying organophosphate esters due to its balance of computational cost and accuracy. DFT calculations can determine the optimized molecular geometry of pentachlorophenyl phosphate, including bond lengths, bond angles, and dihedral angles. These calculations provide a foundational understanding of the molecule's three-dimensional shape.

Furthermore, DFT can be used to compute various electronic properties that serve as descriptors of reactivity. For instance, the distribution of electron density can reveal the most electron-rich and electron-deficient regions of the molecule. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps in predicting sites susceptible to electrophilic and nucleophilic attack, respectively. The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Reactivity indices derived from conceptual DFT, such as electrophilicity and nucleophilicity indices, can provide a semi-quantitative measure of the molecule's propensity to act as an electrophile or nucleophile in chemical reactions. Fukui functions can be calculated to identify the specific atoms within the molecule that are most likely to participate in such reactions. For this compound, these calculations would likely indicate the phosphorus atom as a primary electrophilic site, susceptible to nucleophilic attack, and the oxygen atoms of the phosphate group as potential nucleophilic centers.

Ab initio methods, which are based on first principles without empirical parameterization, can also be employed for higher accuracy, particularly for smaller fragments or model systems of this compound. These methods are crucial for benchmarking DFT results and for studying reaction mechanisms where high accuracy is paramount. For example, ab initio calculations can be used to model the hydrolysis of the phosphate ester bond, a key reaction for many organophosphates. usp.bracs.org

Table 1: Representative Quantum Mechanical Descriptors for a Generic Triaryl Phosphate (Note: These are illustrative values for a related compound in the absence of specific data for this compound.)

| Descriptor | Illustrative Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons; related to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | Correlates with chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Mulliken Charge on P | +1.8 e | Indicates a significant positive charge on the phosphorus atom, making it a strong electrophilic center. |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While quantum mechanics provides a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and the assessment of structural stability.

For this compound, MD simulations can reveal the accessible conformations of the molecule by exploring the rotation around its various single bonds. The pentachlorophenyl groups are bulky, and their rotation around the P-O bonds will be sterically hindered. MD simulations can quantify the flexibility of these groups and identify the most stable (lowest energy) conformations. This is particularly important as the conformation of the molecule can significantly influence its physical properties and how it interacts with other molecules.

The stability of this compound can also be assessed under different conditions, such as in various solvents or at different temperatures. By simulating the molecule in a solvent box (e.g., water, toluene), one can observe how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics. The radial distribution functions calculated from MD simulations can provide detailed information about the solvation structure.

Force fields, which are sets of parameters describing the potential energy of the system, are a crucial component of MD simulations. For organophosphates, specialized force fields are often required to accurately model the interactions involving the phosphorus atom. The choice of an appropriate force field is critical for obtaining reliable simulation results.

Prediction of Intermolecular Interactions and Binding Affinities (non-biological context)

This compound can engage in various non-covalent interactions with other molecules, which are crucial in determining its behavior in condensed phases and its potential applications in materials science. Computational methods can predict the nature and strength of these interactions.

The highly chlorinated phenyl rings of this compound can participate in halogen bonding , a non-covalent interaction where a halogen atom acts as an electrophilic center. The chlorine atoms on the phenyl rings can interact with nucleophilic sites on other molecules. Quantum chemical calculations can be used to characterize the geometry and energetics of these halogen bonds.

Furthermore, the phosphate group can act as a hydrogen bond acceptor. The oxygen atoms of the P=O and P-O-Ar moieties can form hydrogen bonds with suitable donor molecules. The strength of these hydrogen bonds can be estimated using QM calculations on model systems.

In a non-biological context, one might be interested in the binding affinity of this compound to a solid surface, such as a metal oxide or a polymer. Computational docking, a technique often used in drug discovery, can be adapted to predict the preferred binding orientation and to estimate the binding energy. This involves generating a large number of possible binding poses and scoring them based on a force field or a more sophisticated scoring function. For more accurate binding free energy calculations, methods like free energy perturbation (FEP) or thermodynamic integration (TI) can be employed in conjunction with MD simulations, although these are computationally intensive.

Table 2: Predicted Intermolecular Interaction Energies for a Model Chlorinated Aryl Phosphate System (Note: These are illustrative values for a related system in the absence of specific data for this compound.)

| Interaction Type | Interacting Partner | Estimated Interaction Energy (kcal/mol) |

| Halogen Bonding | Pyridine (B92270) (N-atom) | -3.5 to -5.0 |

| Hydrogen Bonding | Water (H-atom) | -4.0 to -6.0 |

| π-π Stacking | Benzene (B151609) | -2.0 to -3.5 |

| van der Waals | Methane | -0.5 to -1.5 |

Computational Modeling of Synthetic Pathways and Reaction Intermediates

Computational chemistry can play a significant role in understanding and optimizing the synthesis of this compound. By modeling potential reaction pathways, it is possible to identify the most energetically favorable routes and to characterize the structures of transient intermediates and transition states.

A likely synthetic route to this compound involves the reaction of phosphorus oxychloride (POCl₃) with pentachlorophenol (B1679276). google.com Computational modeling can be used to study the mechanism of this phosphorylation reaction. QM calculations can map out the potential energy surface for the reaction, identifying the activation energies for each step. This information is valuable for predicting reaction rates and for understanding how catalysts might influence the reaction.

The reaction is likely to proceed through a series of intermediates. For example, the initial attack of a pentachlorophenoxide ion on POCl₃ would form a phosphorane intermediate. usp.br The structures and stabilities of these intermediates can be calculated using QM methods. Spectroscopic properties, such as vibrational frequencies and NMR chemical shifts, can also be computed for these intermediates to aid in their experimental identification.

Furthermore, computational models can help in understanding the formation of potential byproducts. For instance, incomplete reaction could lead to the formation of dichloridophenyl phosphates or bis(pentachlorophenyl) phosphates. By calculating the relative energies of these species and the activation barriers for their formation, it is possible to predict the reaction conditions that would favor the desired tris(pentachlorophenyl) phosphate product.

Kinetic modeling, using the energetic data obtained from QM calculations, can simulate the time evolution of the concentrations of reactants, intermediates, and products, providing a more complete picture of the reaction dynamics.

Advanced Chemical Applications of Pentachlorophenyl Phosphate Derivatives Principle Based

Design Principles for Chemical Stability in Material Formulations (e.g., High-Temperature Environments)

The chemical stability of pentachlorophenyl phosphate (B84403) derivatives in demanding environments, such as those involving high temperatures, is governed by the intrinsic properties of their molecular structure. The primary design principle for enhancing stability revolves around maximizing bond strength and minimizing pathways for thermal decomposition.

Organophosphorus compounds, particularly aryl phosphates, are known for their inherent thermal robustness compared to their aliphatic counterparts. This stability is largely attributed to the strong phosphorus-oxygen (P-O) and aromatic carbon-oxygen (C-O) bonds. The incorporation of the pentachlorophenyl group further enhances these properties through several mechanisms:

Inductive Effect: The five electron-withdrawing chlorine atoms on the phenyl ring decrease the electron density on the C-O bond, strengthening it against cleavage.

Steric Hindrance: The bulky pentachlorophenyl group can sterically shield the central phosphorus atom and the ester linkages from nucleophilic attack, a common pathway for degradation.

Research into analogous chlorinated aryl phosphates for high-temperature lubricants has demonstrated the exceptional stability imparted by chlorinated phenyl groups. For instance, compounds incorporating chlorophenyl moieties have shown significantly higher thermal decomposition temperatures than non-halogenated analogues. dtic.mil It was found that chlorophenyl phosphates possessed outstanding thermal stability, making them a promising class of compounds for further development in high-temperature applications. dtic.mil The strategic exclusion of less stable bonds, such as aliphatic C(sp3)–H bonds, is another key design principle for creating materials with outstanding resistance to thermo-oxidative degradation. acs.org The thermal decomposition of phosphate esters on ferrous surfaces often proceeds via the cleavage of C-O bonds, which is the rate-determining step. nih.gov Therefore, strengthening this bond is critical for high-temperature stability.

The following table summarizes the thermal stability of various aryl phosphates, illustrating the effect of aromatic substitution.

| Compound Name | Base Structure | Key Substituent(s) | Reported Thermal Stability (°C) |

| Tris(o-chlorophenyl) phosphate | Triaryl Phosphate | o-Chlorophenyl | > 464 dtic.mil |

| Bis(o-chlorophenyl) 4-biphenylyl phosphate | Triaryl Phosphate | o-Chlorophenyl, 4-Biphenylyl | > 510 dtic.mil |

| Diphenyl pentachlorophenyl phosphate | Triaryl Phosphate | Phenyl, Pentachlorophenyl | Noted for handling difficulty, implying high stability dtic.mil |

This table is generated based on available research data to illustrate design principles.

Strategies for Modulating Material Performance through Phosphate Ester Incorporation

The incorporation of this compound derivatives into polymers and other materials is a key strategy for modulating their bulk properties. The phosphate ester moiety can be leveraged to enhance flame retardancy, improve tribological performance, and modify surface characteristics.

Flame Retardancy: Phosphorus-based flame retardants are a major class of additives for thermoplastics and thermosets. specialchem.comspecificpolymers.com Their mechanism of action is twofold:

Condensed Phase: Upon heating, phosphate esters can decompose to form phosphoric acid and subsequently polyphosphoric acid. nih.gov This acts as a catalyst for char formation on the polymer surface. The resulting char layer insulates the underlying material from heat and oxygen, inhibiting the pyrolysis process that fuels the flames. specialchem.comnih.gov

Gas Phase: Some phosphorus compounds can volatilize and act as radical scavengers in the flame, quenching the chemical reactions of combustion. nih.gov The presence of chlorine in the pentachlorophenyl group provides a synergistic effect, as halogen atoms are also potent flame inhibitors in the gas phase.

Tribological Performance: In lubrication applications, phosphate esters function as anti-wear and extreme pressure additives. nih.govmdpi.com Under the high temperatures and pressures found at sliding metal contacts, these molecules decompose and react with the metal surface. nih.gov This process forms a durable, protective polyphosphate tribofilm. nih.govnih.gov This sacrificial film prevents direct metal-to-metal contact, significantly reducing friction and wear. The structure of the alkyl or aryl group influences the rate of film formation and its effectiveness. nih.gov

Surface Modification: Phosphate esters can be used as coating agents to create surfaces with specific properties, such as controlled release. researchgate.net When applied to a substrate, they can form well-anchored layers that alter the surface free energy and adhesion characteristics. researchgate.net The bulky and hydrophobic nature of the pentachlorophenyl group would be expected to create highly non-polar, low-energy surfaces.

The table below details how the incorporation of different phosphate esters can modulate key material properties.

| Material Property | Phosphate Ester Type | Mechanism of Action | Resulting Performance Change |

| Flame Retardancy | Halogenated Aryl Phosphates (e.g., Pentachlorophenyl derivatives) | Condensed phase char formation; Gas phase radical scavenging (P and Cl species) specialchem.comnih.gov | Increased Limiting Oxygen Index (LOI); Reduced peak Heat Release Rate (pHRR) |

| Lubricity / Wear Resistance | Triaryl/Alkyl Phosphates | Formation of a protective polyphosphate tribofilm on metal surfaces under load nih.govnih.gov | Reduced coefficient of friction; Decreased wear scar diameter |

| Surface Energy | Long-Chain Alkyl Phosphates | Self-assembly into an ordered, low-energy surface layer researchgate.net | Lowered peeling force and surface free energy; Improved release properties researchgate.net |

This table synthesizes information on the functional effects of incorporating phosphate esters into materials.

Rational Development of Functional Organic Phosphorus Compounds for Specialized Systems

The rational development of functional organophosphorus compounds, including this compound derivatives, is a goal-oriented process that tailors molecular architecture to achieve a specific performance target. This involves the deliberate selection of the phosphorus core and its organic substituents.

The synthesis of these specialized compounds typically starts from readily available phosphorus precursors like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). rsc.orgmdpi.com To create a mixed ester such as diphenyl this compound, a sequential substitution reaction would be employed. First, one equivalent of pentachlorophenol (B1679276) would be reacted with POCl₃, followed by the reaction with two equivalents of phenol (B47542). This modular approach allows for the creation of a vast library of compounds with finely tuned properties.

The key steps in the rational design process are:

Define Performance Requirements: Identify the critical properties needed for the target application (e.g., thermal stability > 500°C, UL94 V-0 flame retardancy rating).

Select Functional Moieties: Choose the chemical groups that will impart these properties. For high thermal stability and flame retardancy, the pentachlorophenyl group is an excellent candidate due to its high chlorine content and aromatic nature. Other aryl groups can be incorporated to modify properties like viscosity or solubility. dtic.mil

Design Molecular Architecture: Combine the selected moieties into a cohesive molecular structure. The phosphate ester core is often chosen for its inherent stability and ability to link multiple organic groups.

Develop Synthetic Pathway: Devise a viable and efficient chemical synthesis to produce the target molecule from available precursors. rsc.org

This design paradigm allows for the creation of high-performance molecules for specialized systems, from non-flammable hydraulic fluids and high-temperature lubricants to advanced polymer additives.

The following table outlines the design process for developing functional organophosphorus compounds.

| Target Property | Required Chemical Feature(s) | Example Functional Moiety | Resulting Compound Class |

| High Thermal Stability | Strong covalent bonds (aromatic C-O, P-O); Steric shielding dtic.mil | Pentachlorophenyl, Biphenylyl | Mixed Halogenated Triaryl Phosphates |

| Flame Retardancy | High phosphorus and halogen content; Char-forming tendency specialchem.comnih.gov | Phosphate ester core, Pentachlorophenyl group | This compound Derivatives |

| Enhanced Lubricity | Ability to form stable tribofilms under pressure nih.gov | Phosphate ester core | Triaryl/Alkyl Phosphates |

This table illustrates the principle-based approach to designing functional organophosphorus molecules.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Pentachlorophenyl Phosphate (B84403) Synthesis

The synthesis of pentachlorophenyl phosphate and its derivatives has traditionally relied on conventional phosphorylation methods. However, the future of its synthesis lies in the development of more efficient, selective, and sustainable catalytic systems. These advancements are driven by the principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of environmentally benign reagents. arxiv.org

One of the most promising areas is the application of phase-transfer catalysis (PTC) . PTC is a powerful technique for facilitating reactions between reactants in immiscible phases, which is often the case in the synthesis of organophosphate esters from hydrophilic phosphorylating agents and hydrophobic phenols. sciengine.com The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, can enhance reaction rates and yields by transporting the reactive species across the phase boundary. nih.govstanford.edu This approach can lead to milder reaction conditions, reduced use of hazardous organic solvents, and simplified product isolation. The development of chiral phase-transfer catalysts could also open pathways to enantioselective phosphorylations, a significant advancement in organophosphorus chemistry.

Biocatalysis represents another frontier in the sustainable synthesis of this compound. Enzymes, such as phosphatases and kinases, offer unparalleled selectivity and operate under mild, aqueous conditions. While the natural substrate for these enzymes is not pentachlorophenol (B1679276), protein engineering and directed evolution techniques could be employed to develop bespoke biocatalysts for the specific phosphorylation of this highly chlorinated phenol (B47542). cwejournal.org The use of immobilized enzymes could further enhance the sustainability of the process by allowing for catalyst recovery and reuse. nih.gov

Furthermore, research into novel homogeneous and heterogeneous metal-based catalysts continues to be a vibrant area. Transition metal complexes have shown efficacy in catalyzing various phosphorylation reactions. rjptonline.org Future work could focus on designing catalysts with enhanced activity and selectivity for the phosphorylation of sterically hindered and electronically deactivated phenols like pentachlorophenol. The development of heterogeneous catalysts, where the catalytic species is immobilized on a solid support, is particularly attractive for industrial applications due to the ease of separation and recycling. umich.edu

| Catalytic System | Potential Advantages for this compound Synthesis | Key Research Focus |

| Phase-Transfer Catalysis (PTC) | Increased reaction rates, milder conditions, reduced solvent use, potential for enantioselectivity. nih.gov | Design of novel and recyclable phosphonium and ammonium salt catalysts; exploration of chiral PTC systems. |

| Biocatalysis | High selectivity, environmentally benign (aqueous) conditions, potential for novel enzymatic pathways. | Directed evolution of enzymes (e.g., phosphatases) for pentachlorophenol phosphorylation; immobilization techniques for catalyst reuse. cwejournal.orgnih.gov |

| Advanced Metal-Based Catalysis | High efficiency and turnover numbers, tunability of electronic and steric properties. rjptonline.org | Development of robust homogeneous and heterogeneous catalysts for sterically demanding substrates; focus on earth-abundant metals. |

| Green Chemistry Protocols | Energy efficiency, use of non-toxic solvents, atom economy. arxiv.org | Application of microwave irradiation or visible-light-driven protocols to reduce energy consumption and reaction times. arxiv.org |

Advanced Spectroscopic and Chromatographic Techniques for Structural and Mechanistic Elucidation

A deep understanding of the structure of this compound and the mechanisms of its formation and reactions is crucial for its future applications. Advanced analytical techniques are indispensable for this purpose, offering unprecedented levels of detail and sensitivity.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ³¹P NMR, is a cornerstone for the characterization of organophosphorus compounds. researchgate.net Future research will likely leverage high-field NMR and advanced pulse sequences to probe subtle structural details and intermolecular interactions. nih.gov For instance, two-dimensional NMR techniques (e.g., HMBC, HSQC) can be used to unambiguously assign the connectivity within the molecule and its derivatives. Solid-state NMR could also provide valuable information about the structure and dynamics of this compound in the solid phase. researchgate.net

Mass Spectrometry (MS) has evolved into an exceptionally powerful tool for the structural analysis of organic molecules. arxiv.org High-resolution mass spectrometry (HRMS) techniques like Orbitrap MS can provide highly accurate mass measurements, confirming the elemental composition of this compound and its reaction products. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule in a controlled manner, providing detailed structural information and aiding in the identification of unknown metabolites or degradation products. arxiv.org Coupling mass spectrometry with chromatographic separation techniques such as gas chromatography (GC-MS) or liquid chromatography (LC-MS) allows for the analysis of complex mixtures. nih.gov

Vibrational spectroscopy , including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds. rsc.org These techniques are highly sensitive to the local chemical environment of the phosphate group and the pentachlorophenyl ring. arxiv.orgpnnl.gov Advanced techniques such as surface-enhanced Raman spectroscopy (SERS) could be employed to study the molecule's behavior at interfaces, which is relevant for catalytic and supramolecular applications.

X-ray crystallography offers the definitive method for determining the three-dimensional structure of crystalline compounds. nih.gov Obtaining a single-crystal X-ray structure of this compound or its derivatives would provide precise information on bond lengths, bond angles, and intermolecular packing in the solid state. nih.gov This information is invaluable for understanding its physical properties and for designing host-guest systems in supramolecular chemistry.

| Technique | Information Gained | Future Research Application |

| High-Field NMR Spectroscopy | Precise chemical environment of phosphorus and carbon atoms, molecular connectivity, and dynamics. researchgate.netnih.gov | Elucidating reaction mechanisms, studying non-covalent interactions in supramolecular assemblies. |

| High-Resolution Mass Spectrometry | Exact molecular formula, fragmentation patterns, identification of trace impurities and byproducts. arxiv.org | Purity analysis of synthesized compounds, metabolic and degradation pathway studies. |

| Advanced Chromatography (e.g., UHPLC-MS) | Separation and quantification of this compound in complex matrices. nih.govnih.gov | Monitoring reaction kinetics, environmental sample analysis, purity assessment. |

| Vibrational Spectroscopy (FTIR/Raman) | Identification of functional groups, study of hydrogen bonding and other intermolecular forces. arxiv.orgrsc.org | Characterization of supramolecular structures, in-situ monitoring of chemical reactions. |

| X-ray Crystallography | Unambiguous 3D molecular structure, crystal packing, and intermolecular distances. nih.govnih.gov | Validation of molecular design, understanding solid-state properties and polymorphism. |

Exploration of this compound in Supramolecular Assembly Research

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful paradigm for the bottom-up construction of functional materials. nih.gov The unique bifunctional nature of this compound—a polar, potentially charged phosphate "head" and a large, hydrophobic, and electron-poor pentachlorophenyl "tail"—makes it an intriguing building block for supramolecular assemblies.

The phosphate group is well-known for its ability to form strong hydrogen bonds and to coordinate with metal ions. sciengine.com This functionality can be exploited to direct the self-assembly of this compound into well-defined architectures such as micelles, vesicles, or liquid crystals in appropriate solvent systems. The pentachlorophenyl group, in turn, can participate in π-π stacking and halogen bonding, further stabilizing these supramolecular structures. nih.gov The interplay of these various non-covalent forces could lead to the formation of complex and responsive materials.

Future research could explore the use of this compound in host-guest chemistry . arxiv.org The electron-deficient pentachlorophenyl ring may act as a host for electron-rich guest molecules, while the phosphate group could provide a binding site for cations or other hydrogen-bond donors. Conversely, the entire molecule could act as a guest within larger macrocyclic hosts like cyclodextrins or calixarenes, potentially modifying its solubility and reactivity.

The self-assembly properties of this compound and its derivatives could also be harnessed to create novel organogels and liquid crystals . nih.gov By systematically modifying the structure, for example, by introducing long alkyl chains or other functional groups, it may be possible to tune the self-assembly behavior and generate materials with interesting optical or electronic properties.

| Non-Covalent Interaction | Potential Role in Supramolecular Assembly | Example Application |

| Hydrogen Bonding | Directional interaction involving the phosphate group, leading to the formation of chains, sheets, or networks. | Formation of organogels, stabilization of liquid crystalline phases. |

| π-π Stacking | Interaction between the electron-deficient pentachlorophenyl rings, promoting aggregation. | Design of charge-transfer complexes, construction of columnar liquid crystals. |

| Halogen Bonding | Interaction between the chlorine atoms and Lewis basic sites, providing directional control over assembly. | Crystal engineering, design of specific host-guest complexes. |

| Electrostatic Interactions | Attraction/repulsion between ionized phosphate groups (at appropriate pH), controlling aggregation. | pH-responsive materials, stabilization of vesicles and micelles. |

| Van der Waals Forces | General attractive forces contributing to the overall stability of the assembly. | Packing in solid-state structures, phase behavior of liquid crystals. |

Integration of Artificial Intelligence and Machine Learning in this compound Research and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize many areas of chemical research, and the study of this compound is no exception. rjptonline.org These computational tools can accelerate discovery by predicting molecular properties, optimizing synthetic routes, and analyzing complex datasets.

One of the most exciting applications of AI is in the de novo design of molecules . arxiv.org Machine learning models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large databases of chemical structures and properties. arxiv.org These models can then be used to generate novel derivatives of this compound with desired properties, such as enhanced catalytic activity, specific binding affinities for supramolecular applications, or improved stability.

ML can also be employed to develop Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models establish mathematical relationships between the molecular structure of a compound and its biological activity or physicochemical properties. nih.gov For this compound, QSPR models could predict properties like solubility, melting point, or chromatographic retention times for novel derivatives, thereby guiding experimental efforts. There is precedent for using ML to predict the environmental fate of its precursor, pentachlorophenol. beilstein-institut.de

In the realm of synthesis, ML algorithms can be used to predict the outcomes of chemical reactions . By analyzing vast amounts of reaction data from the chemical literature, these models can predict the yield of a reaction, the major products, and even suggest optimal reaction conditions. This could significantly reduce the amount of time and resources required to develop efficient synthetic routes to this compound and its analogs.

Furthermore, AI can play a crucial role in the analysis of complex analytical data . For example, machine learning algorithms can be trained to recognize patterns in spectroscopic (e.g., NMR, Raman) or chromatographic data, aiding in the identification of compounds and the elucidation of reaction mechanisms. This is particularly useful for analyzing the large and complex datasets generated by modern high-throughput analytical instruments.

| AI/ML Application Area | Specific Task for this compound Research | Expected Outcome |

| Molecular Design | Generation of virtual libraries of this compound derivatives using generative models. arxiv.org | Identification of novel compounds with potentially superior properties for catalysis or materials science. |

| Property Prediction (QSAR/QSPR) | Development of models to predict physicochemical properties (e.g., solubility, stability) and potential biological activity. nih.gov | Prioritization of synthetic targets, reducing the need for extensive experimental screening. |

| Synthesis Optimization | Prediction of reaction yields and optimal conditions (catalyst, solvent, temperature) for phosphorylation reactions. | More efficient and sustainable synthetic routes with higher yields and fewer byproducts. |

| Data Analysis | Automated analysis and interpretation of spectroscopic and chromatographic data. | Faster and more accurate structural elucidation and mechanistic insights from complex experimental data. |

| Catalyst Design | Computational screening and design of novel catalysts for the synthesis of this compound. umich.edu | Accelerated discovery of more efficient and selective catalysts. |